[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a carbamate derivative notable for its piperidine structure, which is substituted with a hydroxyethyl group and a tert-butyl ester. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, including analgesic and anti-inflammatory effects. The unique structure of this compound allows it to interact with various biological systems, making it a candidate for further research in drug development.
This compound is classified under carbamates, which are esters or salts of carbamic acid. The presence of the piperidine ring classifies it as a piperidine derivative, a group known for diverse biological activities. The hydroxyethyl group enhances its solubility and bioavailability, which are crucial for therapeutic applications.
Several methods have been documented for synthesizing [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester. The synthesis typically involves the following steps:
Technical details include controlling reaction conditions (temperature, solvent choice) to optimize yield and enantioselectivity during synthesis .
The molecular formula of [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is , with a molecular weight of approximately 244.335 g/mol. The compound features:
The stereochemistry at the piperidine nitrogen contributes to its biological activity, as different enantiomers may exhibit varying pharmacological effects .
The compound can participate in various chemical reactions, including:
These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced therapeutic efficacy .
The mechanism of action for [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester primarily involves its interaction with specific receptors or enzymes in biological systems. Research suggests that compounds with similar structures may modulate pain pathways by acting on opioid receptors or other relevant targets.
The pharmacological effects are linked to the compound's ability to inhibit certain enzymes or receptors involved in inflammatory processes, thereby providing analgesic and anti-inflammatory benefits .
Key physical and chemical properties include:
These properties influence its handling in laboratory settings and potential formulations for pharmaceutical applications .
The applications of [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester span several scientific fields:
Research continues into optimizing this compound's structure for improved efficacy and safety profiles in therapeutic contexts .
The systematic IUPAC name tert-butyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate precisely defines this compound’s stereochemistry and functionalization. The (R)-configuration at the piperidine C3 position critically influences its three-dimensional orientation and biological interactions. Stereochemistry in such scaffolds dictates pharmacophore alignment with target proteins, particularly G-protein-coupled receptors (GPCRs) and enzymes, where enantioselective binding is common. For instance, the (R)-enantiomer often exhibits enhanced affinity for CNS targets compared to its (S)-counterpart due to optimal spatial fitting within chiral binding pockets [7].
The hydroxyethyl moiety (-CH₂CH₂OH) at the piperidine nitrogen enhances water solubility and provides a synthetic handle for further derivatization. This substituent’s flexibility allows adaptive hydrogen bonding with biological targets, contributing to improved binding kinetics and reduced off-target effects. The Boc group (-OC(O)C(CH₃)₃) shields the piperidine nitrogen, preventing unwanted reactions during multi-step syntheses while maintaining the stereointegrity of the chiral center [1] [10].
Table 1: Nomenclature and Key Structural Features of [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl Ester
Property | Description |
---|---|
IUPAC Name | tert-butyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CCO |
Molecular Formula | C₁₂H₂₄N₂O₃ |
Molecular Weight | 244.33 g/mol |
CAS Registry Number | 558443-53-1 |
Chiral Center | (R)-configuration at C3 of piperidine ring |
Key Functional Groups | Tert-butyl carbamate (Boc), N-hydroxyethylpiperidine, secondary carbamate |
The Boc group serves as a temporary protective mask for amines, enabling precise sequential reactions in complex molecule assembly. Its introduction shields the piperidine nitrogen during synthetic steps involving electrophiles or nucleophiles that would otherwise degrade or derivatize the amine indiscriminately. The Boc group’s stability under basic and nucleophilic conditions allows orthogonal protection strategies when combined with other groups (e.g., Fmoc or Cbz), facilitating solid-phase peptide synthesis (SPPS) and peptidomimetic design [8].
Deprotection occurs under mild acidic conditions (e.g., trifluoroacetic acid or HCl), generating volatile byproducts (isobutylene and CO₂) that simplify purification. This contrasts with benzyl-based protections (Cbz), which require catalytic hydrogenation and risk side reactions. For [(R)-1-(2-hydroxyethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, the Boc group ensures the chiral center’s integrity remains uncompromised during downstream modifications, such as amide couplings at the carbamate nitrogen or hydroxyethyl group .
In opioid and cannabinoid receptor modulator syntheses, Boc-protected intermediates like this compound enable the construction of torsionally constrained analogs. The steric bulk of the tert-butyl moiety forces specific conformational states in the piperidine ring, which can be exploited to probe receptor-binding pocket flexibility. After deprotection, the exposed amine serves as a site for introducing fluorophores, biotin tags, or pharmacophoric elements critical for structure-activity relationship (SAR) studies [9].
Table 2: Comparison of Amine Protecting Groups in Piperidine Derivative Synthesis
Protecting Group | Deprotection Conditions | Advantages | Limitations |
---|---|---|---|
tert-Butyl carbamate (Boc) | Mild acid (TFA, HCl) | Orthogonal to Fmoc/Cbz; volatile byproducts | Acid-sensitive substrates incompatible |
Fluorenylmethyloxycarbonyl (Fmoc) | Base (piperidine) | Acid-stable; SPPS-compatible | Base-sensitive reactions restricted |
Carboxybenzyl (Cbz) | H₂/Pd-C or strong acids | Robust under basic conditions | Requires catalysts; safety concerns |
Hydroxyethyl-substituted piperidines emerged as privileged scaffolds in the 1990s, evolving from natural product analogs to synthetic pharmacophores. Early derivatives focused on CNS penetration and receptor modularity, with the hydroxyethyl group (-CH₂CH₂OH) balancing lipophilicity and hydrophilicity to optimize blood-brain barrier permeability. The introduction of chirality, particularly (R)-enantiomers, coincided with advances in asymmetric synthesis, enabling enantiopure production of leads like this carbamate for high-throughput screening libraries [7] [10].
Key therapeutic applications include:
Recent innovations include "reverse design" strategies, where intermediates like [(R)-1-(2-hydroxyethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester are functionalized with fluorophores (e.g., TAMRA) via the hydroxyethyl group. This preserves the Boc-protected amine for subsequent deprotection and pharmacophore integration, exemplifying modular drug discovery [9].
Table 3: Therapeutic Applications of Hydroxyethyl-Substituted Piperidine Derivatives
Therapeutic Area | Role of Hydroxyethyl-Substituted Piperidine | Key Advantages |
---|---|---|
Opioid Receptor Modulation | Core scaffold for antagonists/inverse agonists (e.g., US10213415B2) | Enhanced blood-brain barrier penetration; chiral specificity |
Immunology (TLR7/8 Antagonism) | Structural component in polycyclic antagonists (WO2017106607A1) | Reduced off-target cytokine activation |
Cannabinoid Receptor Imaging | Fluorescent probe precursor for CB1R target engagement studies | Enables real-time receptor visualization in live cells |
Peptidomimetics | Proline/phenylalanine surrogate in protease inhibitors | Improved pharmacokinetics and metabolic stability |
The scaffold’s versatility ensures its continued relevance in drug discovery, particularly for CNS and metabolic diseases where receptor subtype selectivity is paramount. Future directions include exploiting the hydroxyethyl group for PROTAC linker integration and covalent inhibitor design [6] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0